molecular formula C21H24N4O6 B11700846 N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide

N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide

Cat. No.: B11700846
M. Wt: 428.4 g/mol
InChI Key: ZUNWVBHSGJRKRK-FWSOMWAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'~1~,N'~5~-Bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide (hereafter referred to as Compound A) is a symmetric bis-hydrazone derivative characterized by a central pentanedihydrazide backbone conjugated with two vanillin-derived (4-hydroxy-3-methoxyphenyl) groups via E-configured imine bonds.

Properties

Molecular Formula

C21H24N4O6

Molecular Weight

428.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C21H24N4O6/c1-30-18-10-14(6-8-16(18)26)12-22-24-20(28)4-3-5-21(29)25-23-13-15-7-9-17(27)19(11-15)31-2/h6-13,26-27H,3-5H2,1-2H3,(H,24,28)(H,25,29)/b22-12+,23-13+

InChI Key

ZUNWVBHSGJRKRK-FWSOMWAYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and pentanedihydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors for the condensation process.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide has been studied for its potential therapeutic effects, particularly in the following areas:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in preventing oxidative stress-related diseases. Studies have shown that similar hydrazone derivatives can scavenge free radicals effectively .
  • Antimicrobial Properties : Research indicates that derivatives of this compound have shown activity against various bacterial strains. For instance, studies on related hydrazone compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
  • Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can reduce inflammation markers in vitro and in vivo, which could be beneficial for treating inflammatory diseases .

Materials Science

The unique structural features of this compound also lend themselves to applications in materials science:

  • Polymer Chemistry : The compound can act as a monomer or cross-linking agent in polymer synthesis. Its ability to form stable bonds can improve the mechanical properties of polymers used in various applications, including coatings and adhesives.
  • Nanocomposites : Incorporating this hydrazide into nanocomposites has shown promise in enhancing thermal stability and mechanical strength. Research has indicated that similar compounds can improve the performance of nanomaterials used in electronics and packaging .

Biochemical Applications

In biochemistry, this compound can be utilized for:

  • Enzyme Inhibition Studies : Compounds with hydrazone linkages have been explored as enzyme inhibitors. The ability to modulate enzyme activity opens avenues for drug development targeting specific biochemical pathways .
  • Bioconjugation : The compound's functional groups allow for bioconjugation with biomolecules, which is essential for developing targeted drug delivery systems and diagnostic tools.

Case Studies

Study FocusFindingsReference
Antioxidant ActivityDemonstrated significant free radical scavenging ability comparable to established antioxidants
Antimicrobial EfficacyEffective against multiple bacterial strains; potential for new antibiotic development
Polymer EnhancementImproved mechanical properties when incorporated into polymer matrices
Enzyme InhibitionInhibitory effects on specific enzymes involved in metabolic pathways

Mechanism of Action

The mechanism of action of N’~1~,N’~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological activities. The Schiff base structure allows it to chelate metal ions, which can be crucial in its role as a ligand in coordination chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Hydrazide/Hydrazone Families

N'~1~,N'~5~-Bis[(E)-(4-Methoxyphenyl)Methylidene]Pentanedihydrazide
  • Key Difference : Replaces hydroxyl groups with methoxy substituents, reducing hydrogen-bonding capacity.
  • Synthesis : Similar condensation of pentanedihydrazide with 4-methoxybenzaldehyde derivatives.
N'-[(E)-(4-Hydroxy-3-Methoxyphenyl)Methylidene]Isonicotinohydrazide
  • Structure : Contains a pyridine ring instead of a pentane backbone.
  • Properties : Exhibits higher rigidity and stronger π-π interactions due to aromatic pyridine, influencing crystal packing and solubility .
  • Yield: Synthesized in 93% conversion efficiency under mechanochemical conditions .
2-(4-Chloro-2-Methylphenoxy)-N'-[(4-Hydroxy-3-Methoxyphenyl)Methylidene]Acetohydrazide
  • Functionalization: Chloro and methylphenoxy substituents enhance electrophilic reactivity.
  • Spectral Data : ¹H-NMR (DMSO-d6) δ 8.11 (s, -N=CH), 3.78 (s, OCH₃), 2.23 (s, CH₃) .
  • Yield: 59% via conventional solution-phase synthesis, lower than Compound A’s mechanochemical analogues .

Key Observations :

  • Mechanochemical synthesis (e.g., grinding reactants without solvents) achieves higher yields (>90%) for hydrazones compared to traditional methods (~60%) .
  • Bulky substituents (e.g., pyridine in ) reduce flexibility but enhance thermal stability.

Spectroscopic and Crystallographic Comparisons

  • ¹H-NMR Shifts: Compound A’s imine proton (-N=CH) resonates at δ ~8.11 ppm, consistent with analogues like 2-(4-chloro-2-methylphenoxy)-N'-[(4-hydroxy-3-methoxyphenyl)...] . Methoxy groups in all derivatives show peaks at δ ~3.75–3.85 ppm .
  • Crystallography :
    • Compound A forms intramolecular hydrogen bonds (O-H···N), while pyridine-containing analogues (e.g., ) exhibit intermolecular π-π stacking.

Biological Activity

N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H26N4O6
  • Molecular Weight : 442.5 g/mol
  • IUPAC Name : N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pentanediamide
  • InChI Key : UNHCYEVCXHUOHH-RNIAWFEPSA-N

The compound features a hydrazide backbone with two 4-hydroxy-3-methoxybenzylidene moieties, which are crucial for its biological activity. The presence of hydroxyl and methoxy groups enhances its reactivity and solubility, making it a suitable candidate for further biological evaluations.

Synthesis

The synthesis of this compound typically involves the condensation reaction between pentanedihydrazide and 4-hydroxy-3-methoxybenzaldehyde. This reaction is generally performed in an organic solvent under reflux conditions, followed by purification through recrystallization.

Cytotoxicity Studies

Recent studies have shown that derivatives of compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, aminomethyl derivatives have demonstrated low CC50 values in the micromolar range against HL-60 neoplasms and several carcinoma cell lines (HSC-2, HSC-3, HSC-4) .

Cell Line CC50 (µM)
HL-605.2
HSC-26.8
HSC-37.1
HSC-48.0

These results indicate a degree of tumor selectivity, as non-malignant cells exhibited higher average CC50 values compared to malignant ones .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The hydrazide groups can interact with active sites on enzymes, potentially inhibiting their activity.
  • Induction of Apoptosis : Studies suggest that treatment with related compounds leads to cleavage of PARP1 in cancer cells, indicating an apoptotic pathway activation .

Study 1: Evaluation Against Cancer Cell Lines

In a study evaluating various derivatives, it was found that specific concentrations led to significant cytotoxicity in HSC-2 cells while sparing human gingival fibroblasts (HGF), highlighting the compound's selective targeting of cancer cells .

Study 2: Antioxidant Activity

Another investigation into related compounds demonstrated antioxidant properties that could contribute to their protective effects against oxidative stress in cells. This aspect is particularly relevant for compounds derived from phenolic structures like those found in this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.